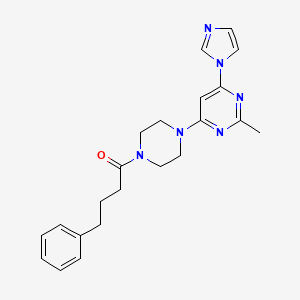
Phenyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "Phenyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate" is a synthetic molecule that appears to be related to a class of compounds with potential pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological activities, synthesis, and chemical properties. These insights can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related piperidine compounds often involves multi-step reactions, starting from basic piperidone structures. For example, an efficient synthesis of a key pharmaceutical intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, was developed from 1-benzylpiperidin-4-one, involving Strecker-type condensation, selective hydrolysis, and N-acylation steps . Similarly, the synthesis of morphine fragments with piperidine structures also involves multiple steps, including the modification of the piperidine nitrogen position . These methods could potentially be adapted for the synthesis of "Phenyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate."
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. X-ray crystallography and computational methods such as density functional theory (DFT) are commonly used to determine and predict the molecular geometry and conformation . For instance, the crystal structure of a novel quinolinone derivative with a piperidinyl moiety was studied, revealing intermolecular interactions that could influence its biological activity . These techniques could be applied to analyze the molecular structure of the compound .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including redox processes, as seen in the study of metal complexes derived from 4-methyl-piperidine-carbodithioate . The reactivity of such compounds is influenced by their molecular structure, as indicated by frontier molecular orbital analysis. Understanding the chemical reactivity of "Phenyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate" would require similar analyses.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, fluorescence, and thermal stability, are important for their practical applications. For example, some piperidine-carbodithioate complexes exhibit fluorescence and specific thermal degradation patterns . Theoretical calculations, including HOMO-LUMO and MEP analyses, provide insights into the electronic properties and reactivity of these compounds . These properties would need to be characterized for "Phenyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate" to understand its potential applications.
Case Studies
Several of the papers discuss the biological activities of piperidine derivatives, which can serve as case studies for the potential applications of the compound . For instance, certain piperidine analogs have been shown to possess analgetic agonism , act as opioid antagonists , and exhibit anti-angiogenic and DNA cleavage activities . These studies highlight the diverse pharmacological potential of piperidine derivatives, which could extend to "Phenyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate."
Scientific Research Applications
Discovery and Optimization
Phenyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate derivatives have been the focus of various studies aimed at discovering and optimizing inhibitors with specific targets. For instance, the discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase highlights the critical role of specific functional groups for potency and selectivity, emphasizing the importance of phenyl group substitution for reducing clearance and improving oral exposure (R. K. Thalji et al., 2013).
Structural Analysis
X-ray diffraction studies have provided insights into the absolute configuration of related compounds, such as the determination of (3S,4R) and (3S,4S) configurations in derivatives of 3-methyl-4-phenyl-4-piperidinecarboxylic acid hydrobromide, contributing to the understanding of molecular geometry essential for synthesis and application in drug development (O. Peeters, N. Blaton, & C. J. Ranter, 1994).
Synthesis and Application in Glycosylation
The synthesis of 6-mono-, di-, and trifluoro analogs of S-phenyl 2,3,4-tri-O-benzyl-D- or L-thiorhamnopyranoside for use in glycosylation reactions illustrates the effect of fluorine substituents on glycosylation stereoselectivity. This research expands the toolbox for synthetic chemistry, providing new pathways for constructing complex molecules with potential therapeutic applications (D. Crich & O. Vinogradova, 2007).
Neuroinflammation Imaging
In the realm of neurology, specific derivatives have been developed as PET radiotracers for imaging reactive microglia and disease-associated microglia, contributing significantly to the understanding of neuroinflammation in vivo. This development offers a noninvasive tool for studying the immune environment of central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapy (A. Horti et al., 2019).
Brain-Specific Delivery Systems
Evaluating radioiodinated phenylamines attached to dihydropyridine carriers has demonstrated the potential for brain-specific delivery of radiopharmaceuticals, indicating a novel approach for measuring cerebral blood perfusion and enhancing the delivery of therapeutic agents across the blood-brain barrier (M. Tedjamulia, P. C. Srivastava, & F. F. Knapp, 1985).
Future Directions
properties
IUPAC Name |
phenyl 4-[[[4-(trifluoromethyl)phenyl]carbamoylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O3/c22-21(23,24)16-6-8-17(9-7-16)26-19(28)25-14-15-10-12-27(13-11-15)20(29)30-18-4-2-1-3-5-18/h1-9,15H,10-14H2,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHJKFGAKJRGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


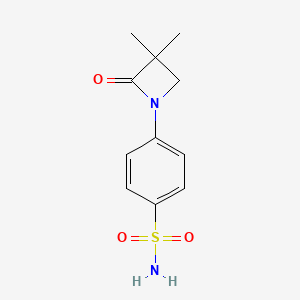

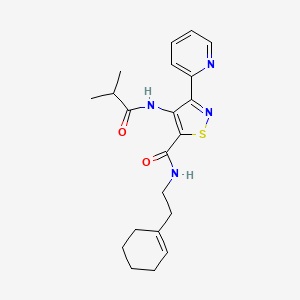
![8-[(4-Bromophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B3012763.png)
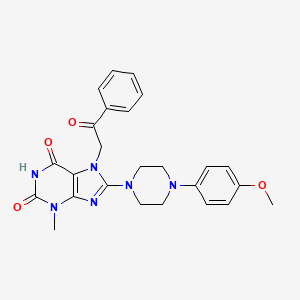
![5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3012766.png)
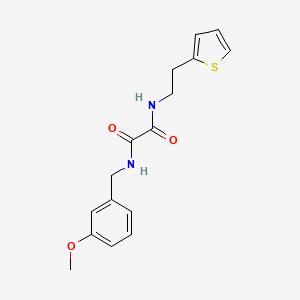
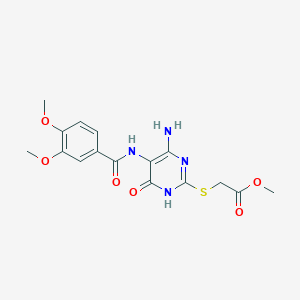
![2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B3012771.png)
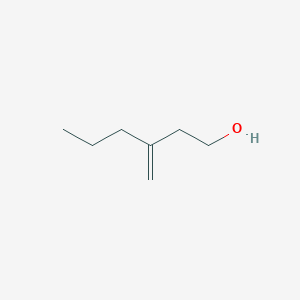
![3-(3-chlorobenzo[b]thiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-oxopropanenitrile](/img/structure/B3012776.png)
![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3012778.png)
